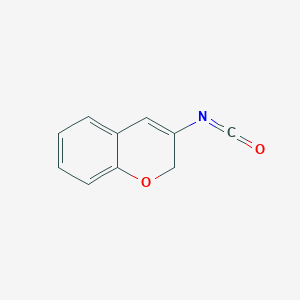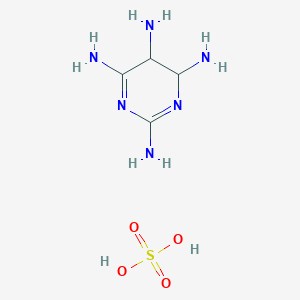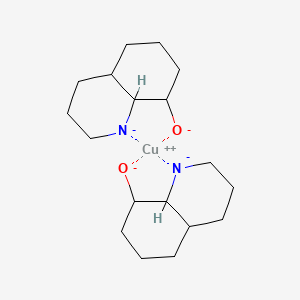
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is a complex organic compound that features a copper ion coordinated with a quinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate typically involves the reaction of a quinoline derivative with a copper salt under specific conditions. One common method involves the use of copper(II) nitrate and the quinoline derivative in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, allowing the formation of the copper complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced under specific conditions to yield lower oxidation state copper complexes.
Substitution: The ligand in the complex can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
科学研究应用
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate exerts its effects involves the coordination of the copper ion with the quinoline ligand. This coordination can influence the redox properties of the copper ion, making it an effective catalyst in various reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimicking in biological systems or catalytic activity in chemical reactions.
相似化合物的比较
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar structural features and are used in fragrance and flavor industries.
Naphthalene derivatives: Compounds like naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)- share structural similarities and are used in various chemical applications.
Uniqueness
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is unique due to its specific coordination with copper and the resulting chemical properties
属性
分子式 |
C18H30CuN2O2-2 |
|---|---|
分子量 |
370.0 g/mol |
IUPAC 名称 |
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/2C9H15NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2 |
InChI 键 |
PGNROCRQQCBMGG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
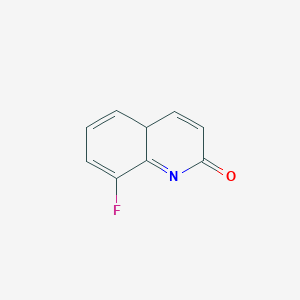
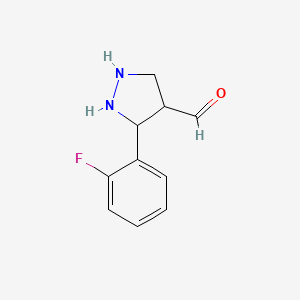
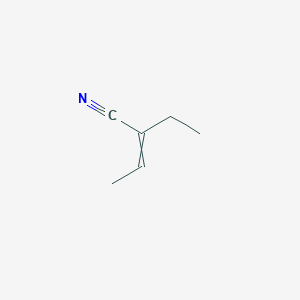
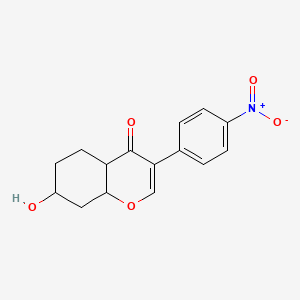
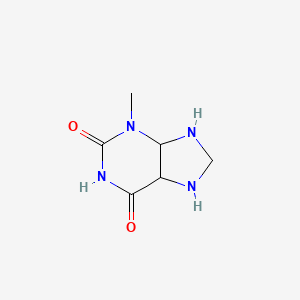
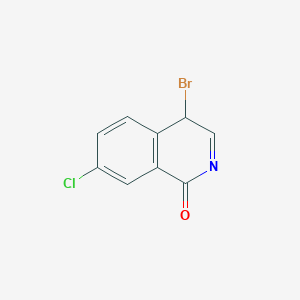
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
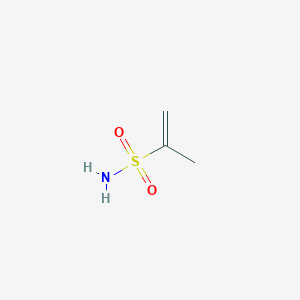
![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)

![Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
